4-amino-N-(2,5-dimethoxyphenyl)benzamide

Catalog No.
S3431980
CAS No.
537658-81-4
M.F
C15H16N2O3
M. Wt
272.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-N-(2,5-dimethoxyphenyl)benzamide

CAS Number

537658-81-4

Product Name

4-amino-N-(2,5-dimethoxyphenyl)benzamide

IUPAC Name

4-amino-N-(2,5-dimethoxyphenyl)benzamide

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C15H16N2O3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

SJAKVVJVZDEKKP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N

4-amino-N-(2,5-dimethoxyphenyl)benzamide is an organic compound characterized by its molecular formula C15H16N2O3C_{15}H_{16}N_{2}O_{3}. This compound is a derivative of benzamide, featuring an amino group and two methoxy groups on the phenyl ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. It is primarily studied within the fields of chemistry, biology, and medicine, where it serves as a building block for various synthetic applications and therapeutic explorations.

  • Oxidation: The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced to yield corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions, utilizing halogens or nucleophiles as reagents.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Hydrogen peroxideAcidic medium
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous ether
SubstitutionHalogenating agents (e.g., chlorine)Presence of a catalyst

Major Products Formed

  • Oxidation: Nitro derivatives
  • Reduction: Amines and other reduced forms
  • Substitution: Various substituted derivatives depending on the reagents used.

Research indicates that 4-amino-N-(2,5-dimethoxyphenyl)benzamide exhibits significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with various enzymes and proteins, although the specific biochemical pathways affected by this compound are not fully elucidated. Its mechanism of action remains an area of ongoing research, particularly regarding its pharmacokinetics and cellular effects.

The synthesis of 4-amino-N-(2,5-dimethoxyphenyl)benzamide typically involves the reaction between 4-amino-benzoyl chloride and 2,5-dimethoxyaniline. This reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the process. The reaction mixture is generally stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using larger reactors, with optimized conditions for temperature, pressure, and reaction time. Continuous flow reactors may also enhance efficiency and yield during production.

4-amino-N-(2,5-dimethoxyphenyl)benzamide has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: Ongoing research explores its potential as a therapeutic agent for various diseases.
  • Industry: It is utilized in manufacturing dyes, pigments, and other industrial chemicals.

Studies on the interactions of 4-amino-N-(2,5-dimethoxyphenyl)benzamide with various biomolecules are crucial for understanding its biological activity. While specific interactions remain largely unexplored, preliminary findings suggest that it may engage with enzymes involved in metabolic pathways. Further research is needed to clarify these interactions and their implications for therapeutic use .

4-amino-N-(2,5-dimethoxyphenyl)benzamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4,5-dimethoxybenzamideContains two methoxy groupsDifferent substitution pattern influences reactivity
4-Amino-2-methoxypyrimidineContains a pyrimidine ringDistinct heterocyclic structure affecting properties
4-Amino-N-(4-nitrophenyl)benzamideContains a nitro groupNitro group alters electronic properties

Novel Catalytic Systems for Benzamide Functionalization

Transition metal catalysis has revolutionized the functionalization of benzamide scaffolds, particularly for introducing substituents at specific positions. Rhodium(III) complexes have demonstrated exceptional efficacy in C–H activation processes, enabling direct annulation reactions without requiring pre-functionalized substrates. For instance, Rh(III)-catalyzed decarboxylative annulation of propargyl carbamates with benzamides achieves yields exceeding 80% under mild conditions (60°C, aerobic atmosphere). This method selectively produces 1,8-naphthyridines or isoindolinones depending on the electronic properties of the benzamide substrate, with electron-rich aryl rings favoring higher yields.

Palladium-based systems have also shown promise, particularly for ortho-C–H arylation. A magnetically recoverable Fe₃O₄-DA-2Py-Pd catalyst enables direct coupling of benzamides with aryl iodides, achieving 61–88% yields while maintaining catalytic activity over five cycles. Key advantages include:

Catalyst SystemSubstrate ScopeYield RangeRecyclabilityKey Innovation
Rh(III)/Cp* complexesElectron-rich benzamides72–85%Not reportedSubstrate-controlled selectivity
Fe₃O₄-DA-2Py-PdBroad aryl iodide range61–88%5 cyclesMagnetic separation capability

These systems circumvent traditional protection-deprotection sequences, reducing synthetic steps for 4-amino-N-(2,5-dimethoxyphenyl)benzamide derivatives. The palladium catalyst’s stability stems from its Schiff base coordination environment, as confirmed by XPS analysis showing retained Pd²⁺ species after reuse.

Regioselective Amination Strategies in Aromatic Ether Derivatives

The 2,5-dimethoxyphenyl group in 4-amino-N-(2,5-dimethoxyphenyl)benzamide presents unique regioselectivity challenges due to competing ortho/para-directing effects of methoxy groups. Innovative amination protocols leverage both steric and electronic control:

  • Buchwald-Hartwig Amination: Palladium/Xantphos systems enable coupling of 2,5-dimethoxybromobenzene with 4-aminobenzamide precursors. Methoxy groups act as para-directors, favoring amination at the 4-position of the benzamide ring.
  • Ullmann-Type Coupling: Copper(I) iodide/1,10-phenanthroline catalysts in DMSO at 110°C achieve 78% yield for aryl ether formation, with methoxy groups suppressing undesired side reactions.

A breakthrough approach involves temporary directing groups. For example, installing a pyridine moiety at the benzamide’s meta-position forces amination to occur exclusively at the para position relative to the methoxy groups. Subsequent removal of the directing group yields the target compound with >90% regioselectivity.

Solvent engineering plays a critical role in these transformations. Tetrahydrofuran-water mixtures (4:1 v/v) accelerate amination rates by 300% compared to pure THF, as demonstrated in the synthesis of 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone intermediates. This biphasic system minimizes polymerization side reactions while maintaining substrate solubility.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods address sustainability challenges in benzamide synthesis through solvent-free reactions. Key developments include:

  • Ball-Milling Amination: Stainless steel milling jars charged with 4-nitrobenzamide, 2,5-dimethoxyaniline, and K₂CO₃ achieve 68% yield after 2 hours at 30 Hz. The mechanical energy facilitates electron transfer between reactants, bypassing traditional solvent-mediated pathways.
  • Co-grinding with Catalysts: Adding 5 mol% CuO nanoparticles to the reaction mixture increases yield to 82% by providing localized heating through friction-induced exothermic effects.

Comparative analysis reveals distinct advantages over solution-phase methods:

ParameterSolution-Phase (DMF)MechanochemicalImprovement Factor
Reaction Time8 hours2 hours
Energy Consumption450 kJ/mol120 kJ/mol3.75×
E-Factor (Waste/Product)23.44.15.7×

Crystallographic studies of mechanochemically synthesized products show identical lattice parameters to solution-grown crystals, confirming no compromise in purity. Challenges remain in scaling these methods beyond 100-gram batches due to heat dissipation limitations in larger milling apparatuses.

The 2,5-dimethoxy substitution pattern on the phenyl ring introduces distinct electronic perturbations that modulate ligand-receptor interactions. Methoxy groups act as strong electron-donating substituents via resonance effects, with Hammett sigma constants (σ) of -0.27 for para-methoxy and -0.37 for ortho-methoxy positions [8]. This electron-donating character increases electron density at the benzamide’s amide linkage, enhancing hydrogen-bond acceptor capacity while reducing overall molecular polarity.

Comparative studies of positional isomers reveal significant activity differences. For N-aryl benzamides, para-methoxy substitution improves receptor binding affinity by 3-5 fold compared to meta-substituted analogues, as demonstrated in kinase inhibition assays [6]. The 2,5-dimethoxy configuration creates a balanced electronic environment where the ortho-methoxy group induces steric hindrance, while the para-methoxy group optimizes π-π stacking interactions with aromatic residues in target proteins [7].

Substituent PositionHammett σ ValueRelative Activity (%)
2-Methoxy-0.3782 ± 3.1
5-Methoxy-0.27100 ± 2.8
3-Methoxy-0.1245 ± 4.2

Data adapted from comparative SAR studies of benzamide derivatives [6] [8].

The synergistic electronic effects of 2,5-dimethoxy substitution enhance dipole-dipole interactions with polar binding pockets while maintaining sufficient lipophilicity for membrane permeability. Quantum mechanical calculations indicate a 15% increase in electron density at the amide carbonyl compared to monosubstituted analogues [6].

Conformational Analysis of N-Aryl Benzamide Scaffolds

The N-(2,5-dimethoxyphenyl) group imposes specific torsional constraints on the benzamide scaffold. X-ray crystallography data reveals an average dihedral angle of 38.7° between the aromatic rings, stabilized by intramolecular CH-π interactions between the ortho-methoxy group and benzamide hydrogen . This semi-planar conformation optimizes binding to ATP-binding pockets in kinase targets while allowing rotational flexibility for induced-fit interactions.

Molecular dynamics simulations show three predominant conformational states:

  • Closed conformation (25-35° dihedral): Favors hydrophobic binding pockets
  • Open conformation (45-55° dihedral): Preferentially binds to polar active sites
  • Twisted conformation (>60° dihedral): Rarely observed in bound states

The energy barrier between closed and open states is approximately 2.1 kcal/mol, enabling rapid conformational adaptation during target engagement [7]. Comparative studies with rigidified analogues demonstrate that restricting dihedral angles >50° reduces biological activity by 70-80%, emphasizing the importance of conformational flexibility .

Comparative Bioisosteric Replacement Studies

Systematic replacement of the 4-amino group and methoxy substituents reveals critical pharmacophoric elements:

Amino Group Modifications:

  • Replacement with nitro groups (-NO₂) decreases activity by 90% due to increased electron-withdrawing character
  • Conversion to acetamido (-NHCOCH₃) maintains 85% potency while improving metabolic stability
  • Bioisosteric replacement with pyrrole (as in EVT-12302460) enhances kinase selectivity by 40%

Methoxy Group Replacements:

  • Ethoxy analogues show comparable activity but reduced CNS penetration
  • Halogen substitutions (Cl, F) at position 5 increase potency 2-3 fold but introduce hepatotoxicity risks
  • Cyclopropylmethoxy groups improve oral bioavailability by 35% through reduced first-pass metabolism

The following table summarizes key bioisosteric replacements and their effects:

BioisosterePositionPotency ChangeSelectivity Index
Pyrrole4-Amino+40%2.8
Cyclopropylmethoxy5-Methoxy+15%1.2
Difluoroethoxy2-Methoxy-25%0.7

Data derived from parallel synthetic approaches [6].

4-amino-N-(2,5-dimethoxyphenyl)benzamide demonstrates significant potential for modulating protein-protein interactions through multiple mechanisms. The compound's benzamide scaffold provides a versatile framework for engaging various protein targets, with the amino group and dimethoxyphenyl substituents contributing to specific binding interactions .

Studies on related benzamide derivatives have revealed that these compounds can modulate protein-protein interactions through allosteric mechanisms. The structural features of 4-amino-N-(2,5-dimethoxyphenyl)benzamide, particularly the electron-rich dimethoxyphenyl ring system, enable π-π stacking interactions with aromatic residues in protein binding sites [2]. This interaction pattern is consistent with observations in similar benzamide compounds that demonstrate selective binding to specific protein interfaces.

The compound's ability to modulate enzymatic activity has been documented in preliminary studies, where it showed interactions with enzymes involved in metabolic pathways . This interaction capability suggests potential for disrupting protein-protein complexes essential for enzymatic function. The presence of the amino group at the para position of the benzamide ring provides additional hydrogen bonding opportunities, enhancing the compound's binding specificity to target proteins.

Computational studies have indicated that the compound may engage with protein targets through multiple contact points. The 2,5-dimethoxyphenyl group contributes to binding affinity through hydrophobic interactions, while the benzamide core provides structural rigidity necessary for maintaining proper orientation within protein binding pockets [4]. These dual interaction modes suggest potential for modulating both direct protein-protein interactions and indirect effects through conformational changes.

Interaction TypeMechanismBinding Affinity Range
π-π StackingAromatic ring interactions10-50 μM
Hydrogen BondingAmino group engagement5-25 μM
Hydrophobic ContactsMethoxy group interactions15-60 μM

Allosteric Binding Site Characterization

The allosteric binding characteristics of 4-amino-N-(2,5-dimethoxyphenyl)benzamide have been investigated through structure-activity relationship studies and molecular docking analyses. The compound exhibits preferential binding to allosteric sites rather than orthosteric binding pockets, consistent with patterns observed in related benzamide derivatives [5].

Computational modeling studies have identified specific residues that are critical for allosteric binding. The compound demonstrates strong affinity for binding sites containing aromatic residues such as phenylalanine, tryptophan, and tyrosine. These interactions are mediated primarily through the dimethoxyphenyl moiety, which forms favorable π-π interactions with aromatic amino acid side chains [6]. The positioning of methoxy groups at the 2,5-positions optimizes the electronic distribution for these interactions.

The allosteric binding mode involves multiple contact points that stabilize the compound within the binding pocket. Molecular dynamics simulations have revealed that the amino group forms hydrogen bonds with polar residues, while the benzamide carbonyl oxygen participates in additional hydrogen bonding interactions [5]. This multi-point binding pattern contributes to the compound's selectivity for specific allosteric sites.

Experimental validation of allosteric binding has been conducted through site-directed mutagenesis studies. Key residues identified as critical for binding include proline, tyrosine, threonine, tryptophan, serine, and alanine residues that form the common allosteric binding pocket [5]. Mutations in these positions significantly affect the compound's binding affinity, confirming the importance of these sites for allosteric modulation.

The compound's allosteric effects manifest through conformational changes that propagate from the binding site to functional domains. These changes can either enhance or inhibit protein function, depending on the specific target and binding mode. The 4-amino-N-(2,5-dimethoxyphenyl)benzamide scaffold demonstrates particular efficacy in modulating proteins involved in signal transduction pathways [7].

Transcriptional Regulation Mechanisms in Eukaryotic Systems

4-amino-N-(2,5-dimethoxyphenyl)benzamide exhibits significant influence on transcriptional regulation in eukaryotic cells through multiple molecular pathways. The compound's effects on gene expression involve both direct and indirect mechanisms that modulate transcriptional machinery and regulatory proteins [8].

The primary mechanism of transcriptional regulation involves the compound's interaction with transcription factors and associated proteins. Studies have demonstrated that benzamide derivatives can modulate the activity of nuclear factor kappa B (NFkappaB), a key transcriptional regulator involved in inflammatory responses and cell survival [7]. The compound inhibits NFkappaB activation by preventing the degradation of inhibitory kappaB beta (IkappaB beta) proteins, thereby maintaining the sequestration of NFkappaB in the cytoplasm.

The compound demonstrates selectivity for specific transcriptional pathways, with particular effects on the peroxisome proliferator-activated receptor (PPAR) signaling cascade. Studies have shown that related dimethoxyphenyl benzamide derivatives increase transcriptional activity of PPAR in kidney cells, suggesting potential for metabolic regulation [8]. This activation involves direct binding to PPAR or its coactivators, leading to enhanced transcription of target genes involved in lipid metabolism and glucose homeostasis.

Chromatin remodeling represents another mechanism through which the compound influences transcriptional regulation. The benzamide scaffold can interact with histone deacetylases (HDACs), leading to changes in chromatin structure and gene accessibility [9]. Specifically, the compound shows selectivity for HDAC1-3 enzymes, which are crucial for maintaining chromatin structure and regulating gene expression. This interaction results in altered histone acetylation patterns and subsequent changes in transcriptional activity.

The compound's effects on transcriptional regulation extend to epigenetic modifications. Studies have indicated that benzamide derivatives can influence DNA methyltransferase activity, leading to changes in DNA methylation patterns that affect gene expression [10]. These epigenetic effects can have long-lasting impacts on cellular function and may contribute to the compound's therapeutic potential.

Transcriptional TargetMechanismExpression Change
NFkappaB pathwayIkappaB beta stabilization2-5 fold decrease
PPAR signalingDirect activation3-7 fold increase
HDAC-regulated genesChromatin remodelingVariable (1.5-10 fold)
Methylation-sensitive genesEpigenetic modification2-8 fold change

XLogP3

2.3

Dates

Last modified: 08-19-2023

Explore Compound Types